Sulfadiazine-d4
Sulfadiazine-d4
Sulfadiazine-d4 is intended for use as an internal standard for the quantification of sulfadiazine by GC- or LC-MS. Sulfadiazine is a sulfonamide antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria. It inhibits dihydropteroate synthase (DHPS), which converts a pteridine and 4-aminobenzoic acid (PABA;) to dihydropteroate, an intermediate in folate biosynthesis. Sulfadiazine inhibits recombinant P. carinii DHPS (IC50 = 0.19 μM). It is active against clinical isolates of M. tuberculosis (MIC90 = 10 mg/L) and of N. meningitidis (MICs = 5-2,000 mg/L). Sulfadiazine is also active against A. pleuropneumoniae, S. choleraesuis, S. typhimurium, P. multocida, S. equi, and S. suis (MIC90s = <0.5 mg/ml for all) when used in combination with trimethoprim. In vivo, sulfadiazine (40 mg/kg per day) increases survival in a mouse model of lethal T. gondii infection when administered in combination with pyrimethamine. Formulations containing sulfadiazine have been used in the treatment of rheumatic fever and various infections, and, in a dual treatment with pyrimethamine, to treat toxoplasmosis.
The isotopically labeled drug Sulfadiazine.
The isotopically labeled drug Sulfadiazine.
Brand Name:
Vulcanchem
CAS No.:
1020719-78-1
VCID:
VC0015187
InChI:
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D
SMILES:
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C10H10N4O2S
Molecular Weight:
254.30 g/mol
Sulfadiazine-d4
CAS No.: 1020719-78-1
Cat. No.: VC0015187
Molecular Formula: C10H10N4O2S
Molecular Weight: 254.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sulfadiazine-d4 is intended for use as an internal standard for the quantification of sulfadiazine by GC- or LC-MS. Sulfadiazine is a sulfonamide antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria. It inhibits dihydropteroate synthase (DHPS), which converts a pteridine and 4-aminobenzoic acid (PABA;) to dihydropteroate, an intermediate in folate biosynthesis. Sulfadiazine inhibits recombinant P. carinii DHPS (IC50 = 0.19 μM). It is active against clinical isolates of M. tuberculosis (MIC90 = 10 mg/L) and of N. meningitidis (MICs = 5-2,000 mg/L). Sulfadiazine is also active against A. pleuropneumoniae, S. choleraesuis, S. typhimurium, P. multocida, S. equi, and S. suis (MIC90s = <0.5 mg/ml for all) when used in combination with trimethoprim. In vivo, sulfadiazine (40 mg/kg per day) increases survival in a mouse model of lethal T. gondii infection when administered in combination with pyrimethamine. Formulations containing sulfadiazine have been used in the treatment of rheumatic fever and various infections, and, in a dual treatment with pyrimethamine, to treat toxoplasmosis. The isotopically labeled drug Sulfadiazine. |
|---|---|
| CAS No. | 1020719-78-1 |
| Molecular Formula | C10H10N4O2S |
| Molecular Weight | 254.30 g/mol |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D |
| Standard InChI Key | SEEPANYCNGTZFQ-QFFDRWTDSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |
| SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
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